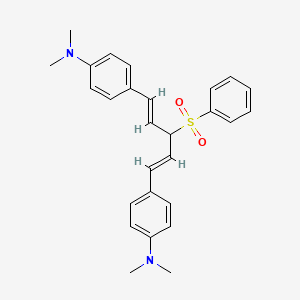

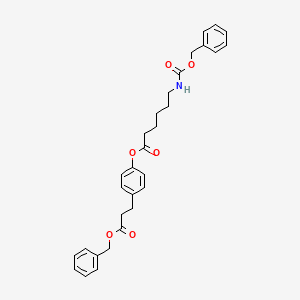

![molecular formula C9H20N2O2 B562494 tert-butyl N-[2-(dimethylamino)ethyl]carbamate CAS No. 196200-04-1](/img/structure/B562494.png)

tert-butyl N-[2-(dimethylamino)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

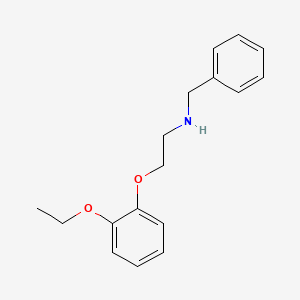

“tert-butyl N-[2-(dimethylamino)ethyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It has a molecular weight of 188.27 g/mol .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(dimethylamino)ethyl]carbamate” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a 2-(dimethylamino)ethyl group .Physical And Chemical Properties Analysis

“tert-butyl N-[2-(dimethylamino)ethyl]carbamate” has a molecular weight of 188.27 g/mol, and its exact mass is 188.152477885 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 41.6 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Biologically Active Compounds Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been identified as an important intermediate in the production of osimertinib (AZD9291), a medication used in the treatment of certain types of cancer. The synthesis involves a rapid method with a high total yield, demonstrating the compound's significance in pharmaceutical manufacturing (Zhao et al., 2017).

Directed Lithiation Reactions The compound has also been used in directed lithiation reactions, where it is doubly lithiated on the nitrogen and ortho to the directing metalating group. This process results in high yields of various substituted products, indicating its usefulness in creating diverse chemical structures (Smith et al., 2013).

Enantiopure Synthesis Furthermore, tert-butyl N-[2-(dimethylamino)ethyl]carbamate plays a role in the synthesis of enantiopure compounds, such as N-protected β-hydroxyvaline. This demonstrates its application in producing stereochemically pure compounds, which is crucial in the pharmaceutical industry for ensuring the effectiveness and safety of medications (Oku et al., 2004).

Material Science and Polymer Applications

Preparation of Specific Compounds The compound is involved in the preparation of specific materials, such as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, which involves protecting the amino group and then undergoing condensation and de-protection reactions. This process underlines its role in the synthesis of specialized chemicals used in material science and engineering (Wu, 2011).

Polymerization Processes It also finds application in the field of polymers, such as in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, where an efficient multi-step synthesis was developed starting from oxoacetic acid monohydrate. This process showcases the compound's utility in complex polymerization reactions, which are fundamental in creating new materials (Vaid et al., 2013).

Propriétés

IUPAC Name |

tert-butyl N-[2-(dimethylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHUFUKKMFBZGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652558 |

Source

|

| Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(dimethylamino)ethyl]carbamate | |

CAS RN |

196200-04-1 |

Source

|

| Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

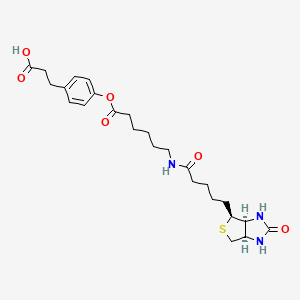

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)